Cas no 2170752-31-3 (5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine)

5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine is a heterocyclic compound featuring a fused pyrazolo-oxazine core with an amine functional group at the 3-position. Its rigid bicyclic structure and electron-rich nitrogen centers make it a valuable intermediate in medicinal chemistry and agrochemical synthesis. The dimethyl substitution at the 5-position enhances steric stability, while the amine group offers versatility for further derivatization. This compound is particularly useful in the development of pharmacologically active molecules, including potential kinase inhibitors or antimicrobial agents. Its well-defined scaffold and synthetic accessibility contribute to its utility in exploratory research and targeted drug design.
5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine structure
2170752-31-3 structure
商品名:5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine
CAS番号:2170752-31-3
MF:C8H13N3O
メガワット:167.208321332932
CID:5086278

5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine 化学的及び物理的性質

名前と識別子

    • 5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine
    • インチ: 1S/C8H13N3O/c1-8(2)3-4-11-7(12-8)6(9)5-10-11/h5H,3-4,9H2,1-2H3
    • InChIKey: CSJLDBKIAGFXQA-UHFFFAOYSA-N
    • ほほえんだ: O1C2=C(C=NN2CCC1(C)C)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 183
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 53.1

5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A1497550-250mg
5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine
2170752-31-3 97%
250mg
$70.0 2025-02-24
1PlusChem
1P01XD8W-100mg
5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine
2170752-31-3 97%
100mg
$68.00 2023-12-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBNQ948-1g
5,5-dimethyl-6,7-dihydropyrazolo[5,1-b][1,3]oxazin-3-amine
2170752-31-3 95%
1g
¥2374.0 2024-04-22
eNovation Chemicals LLC
Y1243975-100mg
5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine
2170752-31-3 97%
100mg
$170 2023-09-04
Ambeed
A1497550-100mg
5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine
2170752-31-3 97%
100mg
$42.0 2025-02-24
Ambeed
A1497550-1g
5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine
2170752-31-3 97%
1g
$189.0 2025-02-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBNQ948-100mg
5,5-dimethyl-6,7-dihydropyrazolo[5,1-b][1,3]oxazin-3-amine
2170752-31-3 95%
100mg
¥521.0 2024-04-22
eNovation Chemicals LLC
Y1243975-250mg
5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine
2170752-31-3 97%
250mg
$230 2023-09-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBNQ948-250mg
5,5-dimethyl-6,7-dihydropyrazolo[5,1-b][1,3]oxazin-3-amine
2170752-31-3 95%
250mg
¥883.0 2024-04-22

5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine 関連文献

5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amineに関する追加情報

Introduction to 5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-Amine (CAS No: 2170752-31-3)

5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-Amine, also known by its CAS number 2170752-31-3, is a highly specialized organic compound with significant potential in the field of heterocyclic chemistry. This compound belongs to the class of pyrazolo oxazine derivatives, which have garnered considerable attention due to their unique structural features and promising applications in drug discovery and materials science.

The molecular structure of this compound is characterized by a fused ring system comprising a pyrazole and an oxazine moiety. The presence of two methyl groups at the 5-position introduces steric effects that can influence the compound's reactivity and pharmacokinetic properties. Recent studies have highlighted the importance of such structural modifications in enhancing the bioavailability and selectivity of heterocyclic compounds for therapeutic applications.

One of the most intriguing aspects of this compound is its ability to participate in various intermolecular interactions. Researchers have demonstrated that the amine group at position 3 can act as a hydrogen bond donor, making it a potential candidate for forming stable complexes with biological targets. This property has been leveraged in the development of novel drug candidates targeting specific protein-protein interactions (PPIs), which are often challenging to modulate due to their lack of defined binding pockets.

Recent advancements in computational chemistry have enabled detailed investigations into the electronic properties and conformational flexibility of this compound. For instance, density functional theory (DFT) calculations have revealed that the conjugated system within the fused ring contributes significantly to its electronic stability and reactivity. These insights are crucial for designing derivatives with enhanced activity and reduced side effects.

In terms of synthesis, this compound can be prepared via a multi-step process involving nucleophilic aromatic substitution and cyclization reactions. The use of microwave-assisted synthesis has been shown to improve reaction yields and reduce reaction times compared to traditional methods. This highlights the importance of continuous innovation in synthetic methodologies to meet the growing demand for complex heterocyclic compounds.

From a pharmacological perspective, this compound has shown promising results in preliminary assays targeting enzymes involved in inflammatory pathways. Its ability to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) suggests potential applications in anti-inflammatory therapies. However, further studies are required to evaluate its efficacy in vivo and assess its safety profile.

The development of novel analogs based on this compound is an active area of research. By introducing substituents at strategic positions on the fused ring system, scientists aim to optimize both the potency and selectivity of these molecules for specific therapeutic targets. For example, substituents with electron-withdrawing groups have been shown to enhance binding affinity towards certain receptors while maintaining acceptable pharmacokinetic properties.

In conclusion, 5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-Amine represents a valuable addition to the arsenal of heterocyclic compounds available for drug discovery and materials science. Its unique structural features and versatile reactivity make it an attractive candidate for further exploration across multiple disciplines.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2170752-31-3)5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine
A1007739
清らかである:99%
はかる:1g
価格 ($):377.0